molecular formula C12H15ClO2 B8704703 4-chloro-1-(4-ethoxyphenyl)butan-1-one

4-chloro-1-(4-ethoxyphenyl)butan-1-one

Cat. No.: B8704703
M. Wt: 226.70 g/mol
InChI Key: QDQLZUUKPONNIX-UHFFFAOYSA-N
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Description

4-Chloro-4’-ethoxybutyrophenone: is an organic compound that belongs to the class of butyrophenones It is characterized by the presence of a chloro group at the fourth position and an ethoxy group at the fourth position of the butyrophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4’-ethoxybutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require low temperatures to control the reactivity and ensure high yields.

Industrial Production Methods: In industrial settings, the production of 4-Chloro-4’-ethoxybutyrophenone may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of solvents like chlorobenzene can help in reducing the toxicity and environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-4’-ethoxybutyrophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group, forming new compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry: 4-Chloro-4’-ethoxybutyrophenone is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of butyrophenone derivatives on cellular processes and enzyme activities.

Medicine: Its structure is similar to that of other butyrophenone derivatives used as antipsychotic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-ethoxybutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-4’-ethoxybutyrophenone is unique due to the presence of both chloro and ethoxy groups, which provide a distinct set of chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

4-chloro-1-(4-ethoxyphenyl)butan-1-one

InChI

InChI=1S/C12H15ClO2/c1-2-15-11-7-5-10(6-8-11)12(14)4-3-9-13/h5-8H,2-4,9H2,1H3

InChI Key

QDQLZUUKPONNIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCCCl

Origin of Product

United States

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